3-chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide
CAS No.: 866049-32-3
Cat. No.: VC5487151
Molecular Formula: C13H10Cl2N2O
Molecular Weight: 281.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866049-32-3 |
|---|---|
| Molecular Formula | C13H10Cl2N2O |
| Molecular Weight | 281.14 |
| IUPAC Name | 3-chloro-N'-(4-chlorophenyl)-N-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C13H10Cl2N2O/c14-10-4-6-12(7-5-10)16-13(17-18)9-2-1-3-11(15)8-9/h1-8,18H,(H,16,17) |
| Standard InChI Key | MMTGWOMTQJFMQO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C(=NC2=CC=C(C=C2)Cl)NO |
Introduction
Chemical Structure and Nomenclature
Structural Features
3-Chloro-N-(4-chlorophenyl)-N'-hydroxybenzenecarboximidamide (molecular formula: C₁₃H₁₀Cl₂N₂O) consists of a benzene ring substituted with a chlorine atom at the 3-position. The carboximidamide group (-C(=NH)-NHOH) is further functionalized with a 4-chlorophenyl moiety at the N-position (Figure 1). The planar aromatic system and electron-withdrawing chloro groups influence its electronic distribution, reactivity, and intermolecular interactions .
Key Structural Attributes:
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Chloro Substituents: The 3-chloro and 4-chlorophenyl groups enhance electrophilicity and steric bulk.
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Hydroxylamine Functionalization: The N'-hydroxy group participates in hydrogen bonding and redox reactions.
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Conjugation: Extended π-system across the benzene and carboximidamide groups facilitates charge delocalization.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via sequential functionalization of benzenecarboximidamide precursors. A plausible pathway involves:
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Formation of Amidoxime Intermediate:
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N-Arylation:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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¹³C NMR (101 MHz, DMSO-d₆):
Infrared (IR) Spectroscopy
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Peaks at 1659 cm⁻¹ (C=N stretch), 1728 cm⁻¹ (C=O from intermediates), and 3323 cm⁻¹ (N-H/O-H stretch) .
Physicochemical Properties
Thermodynamic Parameters
Stability and Reactivity
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